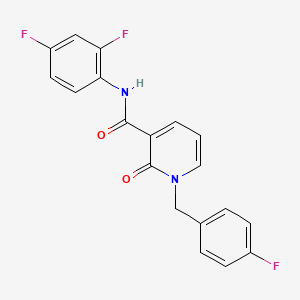

N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-8-7-14(21)10-16(17)22/h1-10H,11H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVHYUZGDCAFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Dihydropyridine Ring: This step often involves the Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic or basic conditions to form the dihydropyridine ring.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at specific positions on the aromatic rings.

Carboxamide Formation: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, to form pyridine derivatives.

Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, potentially leading to the formation of alcohol derivatives.

Substitution: The aromatic rings with fluorine atoms can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Studies aim to understand its efficacy and safety profiles in preclinical and clinical settings.

Industry

Industrially, the compound may be used in the development of specialty chemicals, agrochemicals, and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity by forming strong interactions with the target sites. The dihydropyridine ring can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Pharmacokinetic and Physicochemical Properties

Biological Activity

N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with a complex structure that suggests potential biological activity. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHFNO |

| Molecular Weight | 348.34 g/mol |

| CAS Number | 125971-96-2 |

The compound features a difluorophenyl group and a fluorobenzyl moiety, which may enhance its lipophilicity and ability to penetrate biological membranes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that dihydropyridine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. The specific interactions of this compound with these pathways remain to be elucidated through further studies.

Neuroprotective Effects

Dihydropyridine derivatives are also recognized for their neuroprotective effects. Preliminary investigations suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound might inhibit specific enzymes involved in cancer cell proliferation or neurodegeneration.

- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors to exert its effects.

- Gene Expression Regulation : Potential binding to DNA or RNA could influence gene expression related to cell survival and apoptosis.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various dihydropyridine derivatives, it was found that compounds with similar structural motifs to this compound exhibited IC values in the low micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells) .

Study 2: Neuroprotection in Ischemia

Another study demonstrated that dihydropyridine derivatives provided significant neuroprotection in models of ischemic stroke. The compounds reduced infarct size and improved functional recovery when administered post-injury . This suggests potential therapeutic applications for this compound in acute neurological conditions.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

Carboxamide coupling : React 2-oxo-1,2-dihydropyridine-3-carboxylic acid with 2,4-difluoroaniline using coupling agents like HATU or EDCI in the presence of DMF or acetonitrile .

Benzylation : Introduce the 4-fluorobenzyl group via nucleophilic substitution or Mitsunobu reaction under inert conditions.

Purification : Use silica gel chromatography (eluent: ethyl acetate/petroleum ether, 1:10) followed by recrystallization from ethyl acetate for high-purity isolation .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted intermediates.

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

- Methodological Answer :

- Stability Studies : Conduct accelerated stability testing under ICH guidelines:

Thermal Stress : Store at 40°C/75% RH for 6 months; analyze degradation via HPLC-MS.

Photostability : Expose to UV light (ICH Q1B) and monitor structural changes using NMR or FTIR .

- Storage Recommendations : Store in amber vials at -20°C under nitrogen to prevent oxidation or hydrolysis of the carboxamide and dihydropyridine moieties.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihydropyridine ring planarity) .

NMR Spectroscopy : Assign peaks using , , and -NMR to verify fluorophenyl and benzyl substituents .

- Purity Assessment : Use HPLC with a C18 column (ACN/water gradient) and compare retention times against synthetic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous dihydropyridine carboxamides?

- Methodological Answer :

- Root-Cause Analysis :

Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, triphosgene-mediated couplings may yield 86.7% vs. EDCI-based methods at ~70% .

Evaluate purity of starting materials (e.g., fluorinated anilines) via GC-MS to rule out impurities affecting yields.

- Mitigation : Use design-of-experiments (DoE) to optimize parameters like temperature and reagent ratios.

Q. What strategies are effective for elucidating the compound’s pharmacological targets and mechanisms?

- Methodological Answer :

In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against kinase or GPCR targets using the dihydropyridine scaffold’s electron-deficient motif as a pharmacophore .

Cellular Assays : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α) in macrophages or kinase activity (e.g., JAK/STAT) via ELISA or Western blot .

SAR Studies : Synthesize analogs (e.g., varying fluorophenyl positions) to correlate substituent effects with activity .

Q. How can researchers address low bioavailability in preclinical models for this compound?

- Methodological Answer :

- Formulation Optimization :

Solubility Enhancement : Use cyclodextrin complexes or lipid-based nanoemulsions.

Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic soft spots (e.g., oxidation of the dihydropyridine ring) .

- Pharmacokinetic Profiling : Perform IV/PO studies in rodents with LC-MS/MS quantification to calculate AUC and half-life.

Q. What computational methods are suitable for predicting off-target interactions or toxicity?

- Methodological Answer :

QSAR Modeling : Train models using PubChem datasets to predict ADMET properties .

Molecular Dynamics Simulations : Assess binding stability to hERG channels (cardiotoxicity risk) or CYP450 enzymes (drug-drug interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.